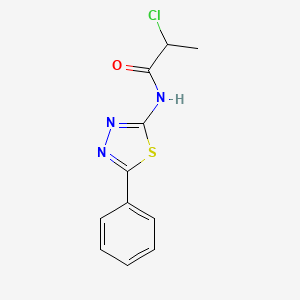

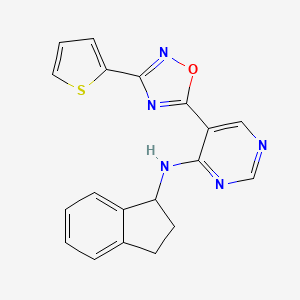

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring in this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a bacterium that colonizes the human stomach and causes gastrointestinal infection . The urease enzyme is essential for the colonization of H. pylori in gastric mucosa .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of the urease enzyme by this compound can potentially disrupt the survival of H. pylori, thereby helping to treat infections caused by this bacterium .

Biochemical Analysis

Biochemical Properties

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been found to exhibit urease inhibitory activity . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound interacts with the active site of the urease enzyme, leading to its inhibition .

Cellular Effects

Related 1,3,4-thiadiazole derivatives have shown to prevent the proliferation of tested cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site of the urease enzyme . This interaction inhibits the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using silica gel chromatography . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

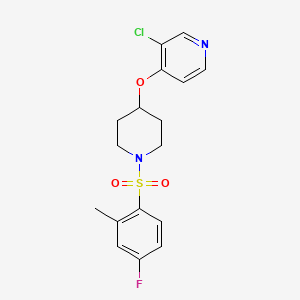

2-phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with similar biological activities.

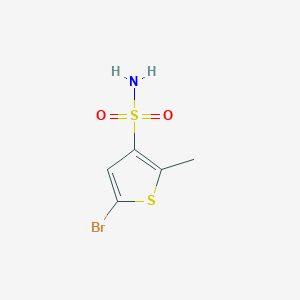

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Known for its urease inhibitory activity.

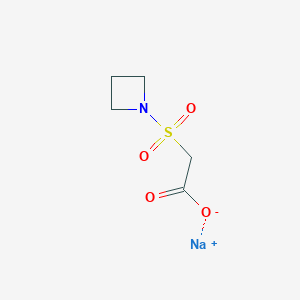

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: A thiadiazole derivative with potential antimicrobial properties.

Uniqueness

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name |

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-7(12)9(16)13-11-15-14-10(17-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBGBDSONZTQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine](/img/structure/B2741028.png)

![3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2741029.png)

![6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2741030.png)

![10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2741039.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)

![N-(butan-2-yl)-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2741042.png)

![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2741045.png)

![3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2741048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)